Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)-
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Overview
Description
Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a cyclohexanone ring substituted with a 2-chlorophenyl and a nitroethyl group. The stereochemistry of the compound is denoted by the (1R) and (2S) configurations, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)- typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a series of reduction and substitution reactions. For instance, the nitration of 2-chlorophenyl ethyl ketone can be followed by reduction to form the nitroethyl derivative, which is then subjected to cyclization to form the cyclohexanone ring .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as titanium silicalite can be used to facilitate the oxidation and nitration reactions, ensuring high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]-, (2S)-: Similar structure but with an additional chlorine atom on the phenyl ring.
Cyclohexanone, 2-[(1R)-2-nitro-1-(3-phenoxyphenyl)ethyl]-, (2S)-: Contains a phenoxy group instead of a chlorophenyl group.
Uniqueness
Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)- is unique due to its specific stereochemistry and the presence of both a nitro and chlorophenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
889867-04-3 |
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Molecular Formula |
C14H16ClNO3 |
Molecular Weight |
281.73 g/mol |
IUPAC Name |
(2S)-2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H16ClNO3/c15-13-7-3-1-5-10(13)12(9-16(18)19)11-6-2-4-8-14(11)17/h1,3,5,7,11-12H,2,4,6,8-9H2/t11-,12-/m0/s1 |
InChI Key |
JLLKMXSFRAOQFZ-RYUDHWBXSA-N |
Isomeric SMILES |
C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2Cl |
Canonical SMILES |
C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=CC=C2Cl |
Origin of Product |
United States |
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